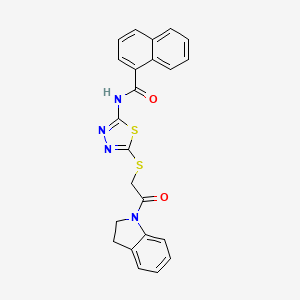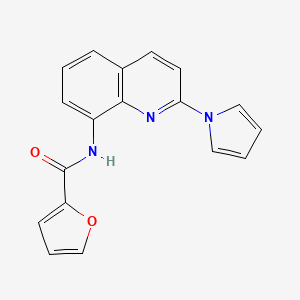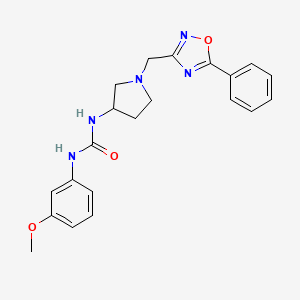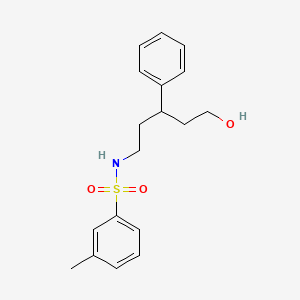![molecular formula C14H8Cl2F2N2O3 B2573723 [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1003966-79-7](/img/structure/B2573723.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates . This method is widely used due to its mild and functional group tolerant reaction conditions, the general stability, low toxicity, ease of handling, and commercial availability of the reaction partners .
Aplicaciones Científicas De Investigación
Synthesis of Analogues and Derivatives
Compounds similar to "[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate" have been synthesized for the purpose of exploring their chemical and physical properties. For instance, the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid involves Michael-like 1,4-conjugate hydrocyanation adducts, indicating a potential for creating bioactive molecules or intermediates for further chemical synthesis (Sukach et al., 2015).
Reactivity and Functionalization
Research has demonstrated various methods for the reactivity and functionalization of related pyridine compounds. For example, the regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator has been explored, highlighting a method for introducing trifluoromethyl groups to enhance chemical properties (Nishida et al., 2014).
Propiedades
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F2N2O3/c15-8-2-4-11(16)20-13(8)14(22)23-6-12(21)19-10-3-1-7(17)5-9(10)18/h1-5H,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFZJHVRXTDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)
![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)

![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)
![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)
